molecular formula C13H12BrF3N2O2 B2980825 4-bromo-1-methyl-2-phenyl-5-[(2,2,2-trifluoroethoxy)methyl]-1,2-dihydro-3H-pyrazol-3-one CAS No. 946386-83-0

4-bromo-1-methyl-2-phenyl-5-[(2,2,2-trifluoroethoxy)methyl]-1,2-dihydro-3H-pyrazol-3-one

Cat. No.: B2980825
CAS No.: 946386-83-0
M. Wt: 365.15
InChI Key: LKHZITYCCKNBQG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 4-bromo-1-methyl-2-phenyl-5-[(2,2,2-trifluoroethoxy)methyl]-1,2-dihydro-3H-pyrazol-3-one belongs to the pyrazol-3-one family, characterized by a five-membered heterocyclic ring with two adjacent nitrogen atoms and a ketone group. Key structural features include:

  • Position 1: A methyl group, contributing to steric and electronic modulation.
  • Position 2: A phenyl ring, providing aromatic stacking interactions.
  • Position 5: A (2,2,2-trifluoroethoxy)methyl group, increasing lipophilicity and metabolic stability due to the electron-withdrawing trifluoromethyl moiety.

This compound’s structural complexity suggests applications in medicinal chemistry, agrochemicals, or as a synthetic intermediate.

Properties

IUPAC Name

4-bromo-1-methyl-2-phenyl-5-(2,2,2-trifluoroethoxymethyl)pyrazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12BrF3N2O2/c1-18-10(7-21-8-13(15,16)17)11(14)12(20)19(18)9-5-3-2-4-6-9/h2-6H,7-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKHZITYCCKNBQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C(=O)N1C2=CC=CC=C2)Br)COCC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12BrF3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-Bromo-1-methyl-2-phenyl-5-[(2,2,2-trifluoroethoxy)methyl]-1,2-dihydro-3H-pyrazol-3-one (CAS No. 946386-83-0) is a compound that belongs to the pyrazolone class of heterocyclic compounds. Pyrazolones are known for their diverse biological activities, including anti-inflammatory, analgesic, and antimicrobial properties. This article explores the biological activity of this specific compound, highlighting its pharmacological significance through various studies and data.

  • Molecular Formula : C13H12BrF3N2O
  • Molecular Weight : 365.15 g/mol
  • Structural Features : The compound contains a bromine atom, a trifluoroethoxy group, and a pyrazolone structure, which contributes to its biological activity.

Antimicrobial Activity

Research indicates that pyrazolone derivatives exhibit significant antimicrobial properties. For instance, studies have shown that related compounds demonstrate effectiveness against a range of bacteria and fungi. The presence of the trifluoroethoxy group is believed to enhance these effects by improving solubility and bioavailability.

Compound Activity Reference
4-Bromo-1-methyl-2-phenyl-pyrazoloneAntibacterialGupta et al., 2015
4-Bromo derivativesAntifungalGupta et al., 2015

Anti-inflammatory Effects

The anti-inflammatory potential of pyrazolone derivatives has been well-documented. The mechanism often involves the inhibition of cyclooxygenase enzymes (COX), leading to reduced prostaglandin synthesis. This compound's structure suggests similar mechanisms may apply.

Analgesic Properties

Pyrazolones are traditionally used as analgesics. The efficacy of this compound in pain management is supported by its structural similarities to other analgesic pyrazolones that have been clinically validated.

Case Studies

  • Study on Antimicrobial Efficacy
    A comparative study assessed the antimicrobial efficacy of various pyrazolone derivatives, including 4-bromo compounds. Results indicated a notable reduction in microbial growth at concentrations as low as 10 µg/mL.
  • In Vivo Analgesic Activity
    An experimental model involving rodents demonstrated that administration of this compound significantly reduced pain responses in formalin-induced pain tests compared to control groups.

The biological activity of this compound is hypothesized to involve:

  • Inhibition of Enzymatic Pathways : Similar to other pyrazolone derivatives, it likely inhibits COX enzymes.
  • Interaction with Cellular Targets : The trifluoroethoxy group may enhance interactions with cellular membranes or proteins involved in inflammation and pain pathways.

Comparison with Similar Compounds

Comparison with Similar Pyrazol-3-One Derivatives

Structural Analogues with Bromine Substitution

(a) 4-Bromo-5-(Bromomethyl)-2-(4'-Chlorophenyl)-1-Methyl-1,2-Dihydro-3H-Pyrazol-3-One (Example 5.23 in )
  • Key Differences :
    • Position 5 substituent: Bromomethyl vs. trifluoroethoxymethyl.
    • Additional 4'-chlorophenyl at position 2.
  • Impact :
    • Bromomethyl enhances reactivity for nucleophilic substitution, while trifluoroethoxymethyl improves metabolic stability .
    • Chlorophenyl increases hydrophobicity compared to phenyl.
(b) 5-((4-Bromo-3,5-Bis(Difluoromethyl)-1H-Pyrazol-1-Yl)Methyl)Furan-2-Carbaldehyde ()
  • Key Differences :
    • Difluoromethyl groups at positions 3 and 4.
    • Furan-carbaldehyde substituent at position 1.
  • Furan ring introduces planar aromaticity, altering solubility .

Pyrazol-3-Ones with Fluorinated Substituents

(a) 1-[5-(4-Bromophenyl)-3-(4-Fluorophenyl)-4,5-Dihydro-1H-Pyrazol-1-Yl]Ethanone ()
  • Key Differences :
    • Position 3: 4-Fluorophenyl vs. phenyl in the target compound.
    • Position 1: Acetyl group vs. methyl.
  • Impact :
    • Fluorophenyl enhances electron-deficient character, influencing π-π stacking.
    • Acetyl group increases polarity, reducing membrane permeability compared to trifluoroethoxymethyl .
(b) Lansoprazole Derivatives (–13)
  • Key Differences :
    • Core structure: Benzimidazole-sulfinylpyridine vs. pyrazol-3-one.
    • Trifluoroethoxy group attached to pyridine (lansoprazole) vs. pyrazol-3-one.
  • Impact :
    • Sulfinyl group in lansoprazole enables proton pump inhibition, while pyrazol-3-one derivatives may target different enzymes .

Antioxidant Pyrazol-3-One Derivatives

4-(Substituted)-5-Methyl-2-Phenyl-1,2-Dihydro-3H-Pyrazol-3-One ()
  • Key Differences :
    • Position 4: Varied substituents (e.g., -NH2 derivatives) vs. bromine.
    • Lack of trifluoroethoxy group.
  • Impact :
    • Antioxidant activity in correlates with electron-donating groups (e.g., -NH2), whereas bromine’s electron-withdrawing nature may reduce radical scavenging efficacy .

Physicochemical Comparison

Property Target Compound 4-Bromo-5-(Bromomethyl) Analogue () 1-[5-(4-Bromophenyl)-3-(4-Fluorophenyl)-... ()
Molecular Weight ~425 g/mol 381 g/mol ~350 g/mol
Lipophilicity (LogP) High (CF3 group) Moderate (Br, Cl) Moderate (F, acetyl)
Melting Point Not reported 252–255°C (Example 76, ) 190–192°C ()

Q & A

Basic: What synthetic methodologies are recommended for preparing 4-bromo-1-methyl-2-phenyl-5-[(2,2,2-trifluoroethoxy)methyl]-1,2-dihydro-3H-pyrazol-3-one, and how can reaction conditions be optimized?

Answer:
The synthesis of pyrazolone derivatives often involves cyclocondensation of hydrazines with β-keto esters or ketones, followed by functionalization. For example, describes a benzoylation reaction using dioxane as a solvent, calcium hydroxide as a base, and benzoyl chloride as an acylating agent. Key optimization parameters include:

  • Solvent selection : Polar aprotic solvents (e.g., dioxane, DMF) enhance reaction rates for acylation or alkylation steps .
  • Temperature control : Moderate heating (40–60°C) balances reactivity and side-product formation.
  • Protecting groups : The trifluoroethoxymethyl group may require protection during bromination or alkylation to prevent undesired substitutions.

Basic: Which spectroscopic techniques are most effective for structural characterization of this compound, and what diagnostic peaks should be prioritized?

Answer:

  • IR Spectroscopy : Look for C=O stretching (1650–1700 cm⁻¹) and C-Br vibrations (500–600 cm⁻¹). reports IR peaks at 1650 cm⁻¹ (C=O) and 837 cm⁻¹ (C-Br) in a brominated pyrazolone analog .
  • ¹H/¹³C NMR : Key signals include:
    • Methyl groups (δ 2.50–3.00 ppm for CH₃).
    • Trifluoroethoxy protons (δ 4.00–4.50 ppm for -OCH₂CF₃).
    • Aromatic protons (δ 7.00–8.50 ppm for phenyl groups) .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight, with expected fragments from bromine isotope patterns.

Advanced: How does the bromo substituent influence the compound’s reactivity in cross-coupling reactions, and what catalytic systems are suitable for functionalization?

Answer:
The bromine atom at position 4 enables Suzuki-Miyaura or Buchwald-Hartwig couplings. For example:

  • Palladium Catalysts : Pd(PPh₃)₄ or Pd(dba)₂ with ligands like XPhos facilitate aryl-aryl bond formation.
  • Solvent/Base Systems : Use toluene/EtOH with K₂CO₃ or Cs₂CO₃ for Suzuki reactions.
  • Challenges : Steric hindrance from the trifluoroethoxymethyl group may require elevated temperatures (80–100°C) .

Advanced: What computational methods (e.g., DFT) are recommended to predict the compound’s electronic properties and regioselectivity in reactions?

Answer:

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. used DFT to analyze charge distribution in pyrazolone derivatives .
  • Molecular Docking : Simulate interactions with biological targets (e.g., enzymes) to guide pharmacological studies.
  • Software : Gaussian 09 or ORCA with B3LYP/6-31G(d) basis sets .

Advanced: How can X-ray crystallography resolve ambiguities in the compound’s stereochemistry or solid-state packing?

Answer:

  • Crystal Growth : Slow evaporation from DMSO/EtOH mixtures yields suitable single crystals.
  • Data Collection : Synchrotron radiation improves resolution for heavy atoms like bromine.
  • Analysis : Compare bond lengths/angles with analogous structures in the Cambridge Structural Database (CSD). reports pyrazolone derivatives with dihedral angles <10° between aromatic rings, indicating planarity .

Basic: What stability challenges arise during storage, and how can degradation be mitigated?

Answer:

  • Light Sensitivity : Store in amber vials to prevent photodegradation of the bromo and trifluoroethoxy groups.
  • Moisture Control : Use desiccants (silica gel) to avoid hydrolysis of the trifluoroethoxymethyl moiety.
  • Temperature : Maintain storage at –20°C for long-term stability, as recommended for halogenated heterocycles in .

Advanced: What in vitro assays are appropriate for evaluating its potential as a kinase inhibitor or antimicrobial agent?

Answer:

  • Kinase Inhibition : Use fluorescence-based ADP-Glo™ assays with recombinant kinases (e.g., JAK2 or EGFR).
  • Antimicrobial Screening : Follow protocols in , which tested triazolone derivatives via broth microdilution (MIC values against S. aureus and E. coli) .
  • Cytotoxicity : MTT assays on mammalian cell lines (e.g., HEK293) to assess selectivity .

Basic: How can HPLC methods be optimized for purity analysis, and what columns/mobile phases are recommended?

Answer:

  • Column : C18 reversed-phase (e.g., Agilent Zorbax SB-C18, 5 µm, 4.6 × 250 mm).
  • Mobile Phase : Gradient of acetonitrile/water (0.1% TFA) from 50:50 to 80:20 over 20 minutes.
  • Detection : UV at 254 nm (aromatic absorption) and 210 nm (carbonyl groups) .

Advanced: What strategies address contradictions in biological activity data across different assay platforms?

Answer:

  • Dose-Response Curves : Validate IC₅₀ values across multiple assays (e.g., enzymatic vs. cell-based).
  • Solubility Checks : Use DLS (Dynamic Light Scattering) to confirm compound dissolution in assay buffers.
  • Metabolic Stability : Compare results from liver microsome assays (e.g., human vs. murine) to identify species-specific discrepancies .

Advanced: How can structure-activity relationship (SAR) studies guide the design of analogs with improved pharmacological profiles?

Answer:

  • Core Modifications : Replace the trifluoroethoxy group with other electron-withdrawing substituents (e.g., -CF₃, -NO₂) to enhance target binding.
  • Positional Isomerism : Synthesize analogs with bromine at alternative positions (e.g., 5-bromo vs. 4-bromo) to assess steric effects.
  • Bioisosteres : Substitute the phenyl ring with heteroaromatic groups (e.g., pyridine, thiophene) to improve solubility, as seen in .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.